molecular formula C8H9BrN2 B1340145 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine CAS No. 362606-16-4

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine

Cat. No. B1340145
CAS RN: 362606-16-4
M. Wt: 213.07 g/mol
InChI Key: ZAUKJNJWYCYMTM-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a chemical compound with the CAS Number: 362606-16-4 . It has a molecular weight of 213.08 . The IUPAC name for this compound is 8-bromo-1,2,3,4-tetrahydro [1,6]naphthyridine .


Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a topic of interest in the field of medicinal chemistry due to their pharmacological activities . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .


Molecular Structure Analysis

The InChI code for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is 1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .


Chemical Reactions Analysis

The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines . When reacted with 2 eq. of arylboronic acids, it resulted in diarylated-1,6-naphthyridines .


Physical And Chemical Properties Analysis

8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine is not mentioned in the search results, 1,6-naphthyridines are known to have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Safety and Hazards

The safety information for 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine includes a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Future Directions

The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUKJNJWYCYMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475914
Record name 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362606-16-4
Record name 8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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